3-Chloro-1-methylpyrrolidine
Overview
Description
3-Chloro-1-methylpyrrolidine is a heterocyclic organic compound with the molecular formula C₅H₁₀ClN It is a derivative of pyrrolidine, where a chlorine atom is substituted at the third position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Chloro-1-methylpyrrolidine involves the chlorination of 1-methyl-3-pyrrolidinol. The reaction typically uses chloroform as a solvent and chlorine gas as the chlorinating agent . The reaction conditions include maintaining a controlled temperature and ensuring the complete conversion of the starting material to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial to handle chlorine gas and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methylpyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrrolidines with various functional groups.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include amines and other reduced forms of the compound.
Scientific Research Applications
3-Chloro-1-methylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrrolidine ring contribute to its binding affinity and selectivity. The compound can modulate the activity of its targets by acting as an inhibitor or an agonist, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrrolidine: Lacks the chlorine substitution, resulting in different reactivity and applications.
3-Chloropyrrolidine: Lacks the methyl group, affecting its chemical properties and biological activity.
N-Methylpyrrolidine: Similar structure but without the chlorine atom, leading to different chemical behavior.
Uniqueness
3-Chloro-1-methylpyrrolidine is unique due to the presence of both the chlorine atom and the methyl group, which confer distinct chemical and biological properties. This dual substitution enhances its versatility as a synthetic intermediate and its potential as a pharmacologically active compound.
Properties
IUPAC Name |
3-chloro-1-methylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQEQOLLRTHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494987 | |
Record name | 3-Chloro-1-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10603-46-0 | |
Record name | 3-Chloro-1-methylpyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10603-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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